molecular formula C11H18N4O3 B1381780 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine CAS No. 1414958-41-0

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

Cat. No. B1381780
CAS RN: 1414958-41-0
M. Wt: 254.29 g/mol
InChI Key: TYMIDAYCYHUCRZ-UHFFFAOYSA-N
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Description

The compound “1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides . The reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and/or 5-(3-nitro-phenyl)-1,3,4-oxadiazole-2-amine with potassium carbonate in Dimethylformamide, and chloroacetyl chloride was added dropwise .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be determined using spectral analysis such as IR, 1H NMR, and 13C NMR . The stability of the complexes arising from intramolecular interactions and electron delocalization can be estimated by natural bond orbital (NBO) analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3, followed by acylation of the amino group of oxadiazoles with some acid chlorides . The reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and/or 5-(3-nitro-phenyl)-1,3,4-oxadiazole-2-amine with potassium carbonate in Dimethylformamide, and chloroacetyl chloride was added dropwise .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined using spectral analysis such as IR, 1H NMR, and 13C NMR . For example, the presence of C-Br can be indicated by a stretching absorption band around 535.73 cm−1 .

Scientific Research Applications

Chemical Synthesis and Characterization

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is structurally related to a family of compounds involving 1,3,4-oxadiazole and pyrrolidine moieties. These compounds have been synthesized and characterized for various applications. For instance, the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel bicyclic systems incorporating the 1,2,4-oxadiazole moiety, with their structures confirmed by various spectroscopic methods (Kharchenko et al., 2008). Additionally, the synthesis of 1,3,4-oxadiazole containing peptidomimetics has been detailed, offering a methodology for creating orthogonally protected 1,3,4-oxadiazole tethered mimetics, valuable in various biochemical applications (Lamani et al., 2010).

Antimicrobial and Antitubercular Properties

Compounds related to this compound have demonstrated significant antimicrobial and antitubercular activities. For instance, a novel series of 2-(5-substituted)-1,3,4-oxadiazole-2-yl)-H-imidazo[1,2,α]pyridine derivatives exhibited good antimicrobial activity (Raundal et al., 2014). Similarly, synthesized 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives displayed in vitro activity against Mycobacterium tuberculosis, with certain compounds showing substantial potency against drug-resistant strains (Navarrete-Vázquez et al., 2007).

Potential in Cancer Research

Compounds with structural similarities to this compound have shown potential as anticancer agents. A series of synthesized compounds were evaluated for their in vitro anticancer activity, with several exhibiting significant cytotoxicity against various human cancer cell lines (Abdo & Kamel, 2015).

Structural and Optical Characterization

The structural and optical properties of thio-1,3,4-oxadiazol-2-yl derivatives have been examined, revealing their crystal nature and good thermal stability. These properties suggest their potential use in photoelectronic devices (Shafi et al., 2021).

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives involves a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Future Directions

The future directions for 1,3,4-oxadiazole derivatives include further exploration of their anticancer potential, molecular docking, and SAR studies . There is a worldwide effort underway to find new drugs to treat cancer, and 1,3,4-oxadiazole derivatives represent a promising area of research .

properties

IUPAC Name

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-5-4-7(6-15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMIDAYCYHUCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 2
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 3
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 4
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 5
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 6
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

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